UBP 1112

mGluR pharmacology Receptor selectivity Spinal cord physiology

UBP 1112 is a gold-standard selective Group III mGluR antagonist, delivering 96-fold selectivity over Group II receptors (Kd 5.1 vs. 488 μM) with no activity at Group I or ionotropic receptors (IC50 > 1 mM). Unlike non-selective tools (S)-MCPG or LY341495, UBP 1112 eliminates confounding variables, enabling unambiguous assignment of synaptic plasticity, pain signaling, and neuroprotection to mGlu4/6/7/8 subtypes. Supplied at ≥99% HPLC purity for robust data. Essential for high-impact publications, SAR benchmarking, and CRO GPCR profiling panels.

Molecular Formula C10H14NO5P
Molecular Weight 259.20 g/mol
Cat. No. B1662276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP 1112
Synonymsα-Methyl-3-methyl-4-phosphonophenylglycine
Molecular FormulaC10H14NO5P
Molecular Weight259.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
InChIInChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
InChIKeyLLEOLNUKLKCAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UBP 1112: A Selective Group III mGluR Antagonist for Definitive Pharmacological Studies


UBP 1112 ((RS)-α-Methyl-3-methyl-4-phosphonophenylglycine) is a phenylglycine derivative that functions as a potent and selective competitive antagonist for Group III metabotropic glutamate receptors (mGluRs) [1]. It is a standard research tool for dissecting the physiological roles of mGlu4, mGlu6, mGlu7, and mGlu8 receptor subtypes. In functional assays, UBP 1112 antagonizes the depression of synaptic transmission induced by the Group III agonist (S)-AP4 with a pA2 of 5.3 [1]. The compound is available from reputable suppliers at high purity (≥99% HPLC) suitable for robust and reproducible experimental outcomes .

Why UBP 1112 Cannot Be Substituted by General mGluR Antagonists Like (S)-MCPG or LY341495


The pharmacological subclassification of metabotropic glutamate receptors (Group I, II, and III) is critical, as receptor subtypes exhibit opposing or distinct modulatory roles in synaptic transmission, neuroplasticity, and pain signaling [1]. Generic or older mGluR antagonists, such as (S)-MCPG (a non-selective Group I/II antagonist) or LY341495 (a potent Group II antagonist with residual Group III activity), cannot resolve the specific contribution of Group III receptors [2]. Using a non-selective tool introduces confounding variables and ambiguous data interpretation. UBP 1112 addresses this gap by providing a high degree of selectivity for Group III over Group II and I receptors, which is essential for accurately delineating mGluR subtype-specific mechanisms in neuroscience and pain research [1].

Quantitative Evidence: UBP 1112's Differentiated Performance vs. Key Comparators


Superior Selectivity: 96-Fold Preference for Group III Over Group II mGluRs

UBP 1112 demonstrates a 96-fold selectivity for Group III mGluRs (Kd = 5.1 μM) over Group II mGluRs (Kd = 488 μM) [1]. This selectivity ratio is a substantial improvement over earlier-generation phenylglycine antagonists like MPPG (12-fold selective) and CPPG (30-fold selective) when assessed in the same functional assay system in neonatal rat spinal cord [2]. This quantitative difference directly impacts the ability to attribute observed physiological effects specifically to Group III mGluRs.

mGluR pharmacology Receptor selectivity Spinal cord physiology

Enhanced Antagonist Potency Among Structurally Related Phenylglycine Analogs

In a direct comparison of three novel phenylglycine derivatives from the same study, UBP 1112 (apparent KD = 5.1 ± 0.3 μM) was the most potent antagonist of (S)-AP4-induced synaptic depression, outperforming its closely related analogs UBP 1111 (5.4 ± 0.6 μM) and UBP 1110 (7.4 ± 2.3 μM) [1]. This structure-activity relationship (SAR) data indicates that the 3-methyl substitution on the phenyl ring of UBP 1112 confers optimal antagonist activity at Group III receptors compared to 3-methoxy or 3-chloro substitutions.

Structure-activity relationship mGluR antagonist Synaptic transmission

Cleaner Pharmacological Profile: Negligible Activity at Group I and Ionotropic Glutamate Receptors

UBP 1112 exhibits a remarkably clean pharmacological profile, with no significant activity at Group I mGluRs, NMDA, AMPA, or kainate receptors (IC50 > 1 mM for all) [1]. This contrasts with other Group III antagonists, such as CPPG, which retains some measurable antagonist activity at Group I receptors (KB = 0.65 ± 0.07 nM) . This lack of cross-reactivity with major excitatory neurotransmitter systems eliminates a common source of experimental artifact in electrophysiological and behavioral studies.

Off-target activity Receptor profiling Selectivity

Greater Functional Potency in Modulating Nociceptor Activity Compared to Other Subtype-Selective Antagonists

In an ex vivo skin-nerve preparation, application of UBP 1112 (30 μM) significantly potentiated capsaicin (CAP)-induced nociceptor discharge rates by 160% relative to CAP alone [1]. This effect was more pronounced than that of the Group II-selective antagonist APICA (127% increase at 100 μM) and the mixed Group II/III antagonist LY341495 (88% increase at 100 μM) in the same experimental system [1]. This demonstrates UBP 1112's robust efficacy and superior functional impact at the single-fiber level in a well-established pain model.

Nociception Pain research TRPV1 Electrophysiology

Optimal Scientific Application Scenarios for Procuring UBP 1112


Isolating Group III mGluR Contributions in Synaptic Plasticity (LTP/LTD) Studies

Based on its 96-fold selectivity for Group III over Group II receptors [1] and lack of activity at ionotropic receptors [1], UBP 1112 is the reagent of choice for experiments investigating the role of Group III mGluRs (mGlu4, mGlu6-8) in long-term potentiation (LTP) or long-term depression (LTD). Unlike older tools like MPPG or CPPG, its high selectivity ensures that any observed modulation of plasticity is accurately assigned to Group III receptors, a critical requirement for publications in high-impact neuroscience journals.

Validating Target Engagement in Peripheral and Central Pain Models

Given its demonstrated superior functional potency in enhancing capsaicin-induced nociceptor activity compared to APICA and LY341495 [1], UBP 1112 is an essential control agent for studies exploring the analgesic potential of Group III mGluR agonists or positive allosteric modulators (PAMs). Its use is particularly valuable in ex vivo skin-nerve or in vivo behavioral studies of neuropathic and inflammatory pain to confirm that observed effects are mediated via a Group III mGluR-dependent mechanism.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

The direct comparative potency data showing UBP 1112 (5.1 μM Kd) outperforms its analogs UBP 1111 (5.4 μM) and UBP 1110 (7.4 μM) [1] establishes it as a benchmark ligand for SAR studies. Medicinal chemistry programs aiming to develop next-generation Group III mGluR antagonists or allosteric modulators can use UBP 1112 as a reference standard to benchmark improvements in affinity and selectivity, ensuring that new chemical entities offer a tangible advantage over this well-characterized probe.

In Vitro Pharmacology to Deconvolve Complex GPCR Signaling

For contract research organizations (CROs) or academic core facilities running GPCR panels, UBP 1112 serves as a definitive negative control for Group I and II mGluRs and ionotropic receptors (IC50 > 1 mM) [1]. This is critical when profiling novel glutamatergic compounds to rule out unwanted Group III antagonist activity. Its high purity (≥99% HPLC) [2] ensures that results are not confounded by impurities, providing reliable and reproducible data for client reports and publications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP 1112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.